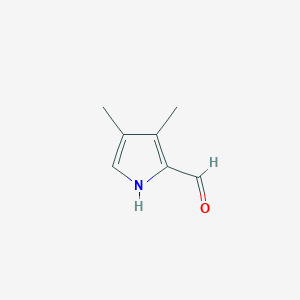![molecular formula C6H7N3O2 B1269123 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid CAS No. 884504-87-4](/img/structure/B1269123.png)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolo triazole derivatives involves multistep processes such as etherification, hydrazonation, cyclization, and reduction. A notable synthesis includes the formation of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, showcasing a methodological approach yielding a 39% overall yield and characterized by 1H NMR and ESI-MS/MS (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory, revealing higher stability for the hydrazone tautomers. This insight underscores the importance of tautomerism in determining the molecular structure and stability of pyrrolo triazole derivatives (Zhang et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pyrrolo triazoles demonstrate their versatility in organic synthesis. For instance, the reaction of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with nucleophiles under acidic or basic conditions showcases the compound's reactivity, leading to the synthesis of various derivatives (Goto et al., 1991).
Physical Properties Analysis
The analysis of physical properties is crucial for understanding the behavior of these compounds under different conditions. However, specific studies focusing on the physical properties of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid were not identified in this search. Typically, these analyses would include melting points, solubility in various solvents, and stability under different temperatures and pH values.
Chemical Properties Analysis
The chemical properties of pyrrolo triazole derivatives are influenced by their molecular structure, particularly the electron distribution across the triazole and pyrrolo rings. These properties dictate the compound's reactivity, acid-base behavior, and potential for further functionalization. Although detailed chemical properties specific to 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid were not directly found, the synthesis and reactions presented suggest a high degree of reactivity towards nucleophilic substitution and potential for various organic transformations (Zhang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Theoretical Study
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has been synthesized through a multi-step process, including etherification, hydrazonation, cyclization, and reduction. The final product's structure was analyzed using 1H NMR and ESI-MS/MS, and theoretical studies were conducted using DFT calculations. This research is significant for understanding the molecular structures of related compounds (Zhang et al., 2019).
Synthesis of Isoindole Derivatives
Research has also focused on synthesizing 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions. This involves the reaction between mesoionic oxazolines and dimethylacetylene dicarboxylate (New & Yevich, 1984).
Cytotoxic Activity and Synthesis of Novel Compounds
A novel series of chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole derivatives and others were synthesized using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor. These compounds were evaluated for cytotoxic activity, highlighting the potential therapeutic applications of such structures (Azab et al., 2017).
Synthesis of Substituted Pyrrolopyridinones
Various substituted 6,7-dihydro-5H-pyrrolopyridinones were synthesized, demonstrating potential applications in the synthesis of fused tricyclic derivatives and other synthetic applications (Goto et al., 1991).
Photoluminescence and Catalytic Properties
The molecule has been used in the synthesis of coordination polymers, demonstrating significant photoluminescence properties and improved catalytic activity. This research shows the potential of such compounds in material science applications (Wang et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-8-7-4-2-1-3-9(4)5/h1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWJJYRMEMYUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343836 |
Source


|
| Record name | 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | |
CAS RN |
884504-87-4 |
Source


|
| Record name | 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)






![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)




